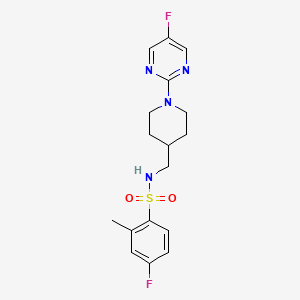
4-fluoro-N-((1-(5-fluoropiridin-2-il)piperidin-4-il)metil)-2-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20F2N4O2S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradación Proteica Dirigida (Tecnología Degron)
El compuesto ha sido investigado por su potencial en la degradación proteica dirigida. Los investigadores de C4 Therapeutics, Inc. han desarrollado degronímeros heterocíclicos que se unen a la E3 Ubiquitina Ligasa (típicamente a través de cereblón). Estos degronímeros se pueden usar solos o enlazados a un ligando de direccionamiento para proteínas específicas. Al promover la degradación de proteínas, este enfoque ofrece una estrategia novedosa para la intervención terapéutica .
Actividad Biológica
4-Fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.
The molecular formula of 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide is C16H20F2N6O2S, with a molecular weight of approximately 366.43 g/mol. The presence of fluorine atoms in its structure is significant for enhancing biological activity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorinated moieties enhance binding affinities to target proteins, which can modulate enzyme activities or receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its use in inflammatory diseases.
- Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various fluorinated compounds, including 4-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked reduction in paw edema compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O2S/c1-12-8-14(18)2-3-16(12)26(24,25)22-9-13-4-6-23(7-5-13)17-20-10-15(19)11-21-17/h2-3,8,10-11,13,22H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJGTJZCVWRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














